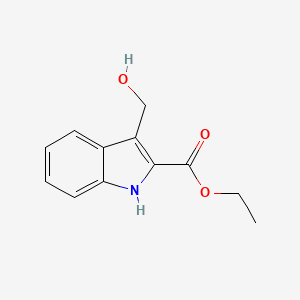
ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate is a derivative of indole, a heterocyclic compound with a wide range of applications in medicinal chemistry and organic synthesis. Indole derivatives are known for their biological activity and are often used as building blocks for pharmaceuticals and other biologically active molecules.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. One approach involves the cyclization of 2-ethynylanilines followed by CO2 fixation to yield 3-carboxylated indoles without the need for transition metal catalysts . Another method includes the synthesis of pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate through intramolecular cyclizations . Additionally, the carbomethylation of arylacrylamides can lead to 3-ethyl-3-substituted indolin-2-one by cascade radical addition/cyclization .
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex, with the potential for planarity in the aromatic ring system, as seen in ethyl 1-acetyl-1H-indole-3-carboxylate. In this compound, the ethyl group is also located within the plane of the aromatic ring system, and the molecule exhibits various intermolecular interactions, including C—H⋯O interactions and π⋯π stacking .
Chemical Reactions Analysis
Indole derivatives can undergo a range of chemical reactions. For instance, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates can be prepared and further react to form debenzoylated hydrazides or undergo decarboxylation to yield N-(5-chloro-1H-indol-3-yl)benzamide . Ethyl 1-methyl 2-ethoxy 3-indole carboxylate can act as an alkylating reagent with nucleophiles, demonstrating sensitivity to steric effects . The Friedel-Crafts acylation is another reaction that indole derivatives can undergo, with regioselectivity depending on the acylating reagents used .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure and substituents. For example, the introduction of substituents can affect the potency of indole derivatives as enzyme inhibitors, as seen in the case of ethyl 5-hydroxyindole-3-carboxylate derivatives, which inhibit human 5-lipoxygenase . The crystal structure of these compounds can reveal directional intermolecular interactions that contribute to their physical properties .
Applications De Recherche Scientifique
Synthesis of Indole Derivatives Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate is used as a synthetic intermediate in the preparation of various indole derivatives. For instance, Pete, Parlagh, and Tőke (2003) synthesized ethyl 5-formyl-1H-indole-2-carboxylates from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids, transforming the sulfomethyl group to formyl function through a series of reactions including hydrolysis and oxidation (Pete, Parlagh, & Tőke, 2003).
Indole Derivatives from Marine Sponge Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate has been identified as a component of natural sources. Abdjul, Yamazaki, Ukai, and Namikoshi (2015) isolated new indole derivatives, including this compound, from a marine sponge Ircinia sp., highlighting its occurrence in natural sources (Abdjul et al., 2015).
Applications in Acylation Reactions The compound is also instrumental in the acylation of indole derivatives. Murakami et al. (1985) demonstrated the effective use of ethyl indole-2-carboxylate and its derivatives in reactions with various carboxylic acids, producing ethyl 3-acylindole-2-carboxylates (Murakami et al., 1985).
Synthesis of Anti-Viral Compounds Additionally, ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate derivatives have been studied for their potential antiviral activities. Ivashchenko et al. (2014) synthesized and evaluated the antiviral activity of various derivatives against viruses like influenza A and hepatitis C, although the majority of synthesized compounds were not notably active against these viruses (Ivashchenko et al., 2014).
Other Synthetic Applications This compound also finds use in various synthetic methodologies. For example, Tani et al. (1996) developed a new strategy for indole synthesis using ethyl pyrrole-2-carboxylate, where ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate played a key role as an intermediate (Tani et al., 1996).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)11-9(7-14)8-5-3-4-6-10(8)13-11/h3-6,13-14H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILCHYCJPHYDHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621696 |
Source


|
| Record name | Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate | |
CAS RN |
666752-02-9 |
Source


|
| Record name | Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

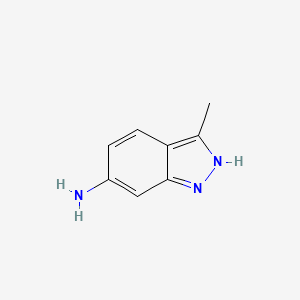
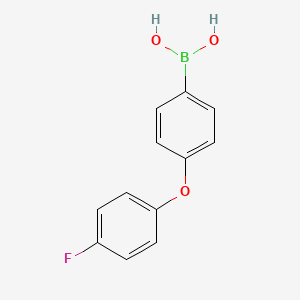
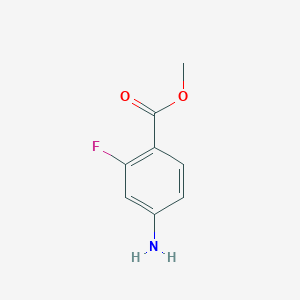
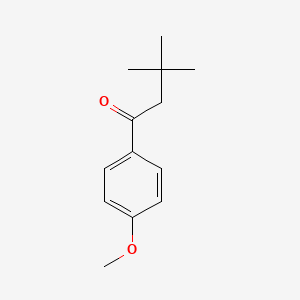

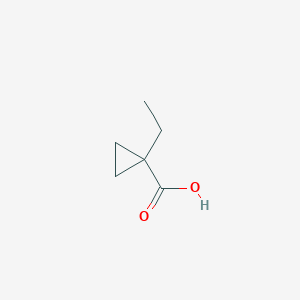


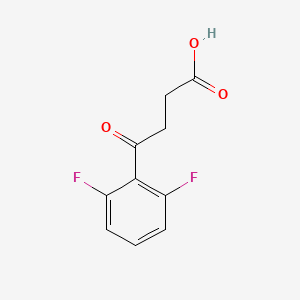
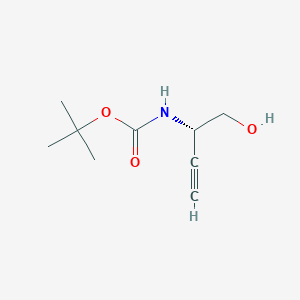


![8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1322036.png)
